beta-Ionylideneacetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3/b8-7+,12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSSCPNCFKJCFR-ANKZSMJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3917-41-7, 1209-68-3 | |
| Record name | beta-Ionylideneacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC23977 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .BETA.-IONYLIDENEACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961AU1411R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Beta Ionylideneacetaldehyde
Classical and Established Synthetic Routes to Beta-Ionylideneacetaldehyde
Several classical organic reactions have been adapted for the synthesis of this compound, each with varying degrees of success in terms of yield and stereoselectivity.
The Reformatsky reaction involves the reaction of an alpha-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc to form a beta-hydroxy ester. iitk.ac.inwikipedia.orglibretexts.org This reaction has been applied to the synthesis of this compound.
Table 1: Reformatsky Reaction for this compound Synthesis
| Reactants | Reagents | Product | Isomer Ratio (cis:trans) | Key Intermediates |
|---|
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are widely used for the formation of carbon-carbon double bonds. wikipedia.orgalfa-chemistry.comnih.gov These reactions have been employed in the synthesis of this compound.
A Wittig-type approach involves the use of diethyl carboxymethylphosphonate, which is prepared from triethyl phosphite (B83602) and ethyl bromoacetate (B1195939). google.com Beta-ionone (B89335) is condensed with this phosphonate (B1237965) in the presence of sodium amide in tetrahydrofuran (B95107) to produce ethyl beta-ionylideneacetate. google.comgoogle.com This ester is then reduced with lithium aluminum hydride in ether to give beta-ionylidene ethanol (B145695), followed by oxidation with manganese dioxide to yield this compound. google.comgoogle.com However, this process is not highly stereoselective and results in a mixture of 9-cis and 9-trans isomers. google.com
The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, generally provides better E-alkene (trans) selectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction utilizes phosphonate-stabilized carbanions which are more nucleophilic and less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org
Condensation reactions are a cornerstone of organic synthesis, and various methods have been developed to condense beta-ionone with different reagents to form the carbon skeleton of this compound.
The condensation of beta-ionone with lithioacetonitrile, generated from n-butyl lithium and acetonitrile (B52724), yields beta-ionylideneacetonitrile (B133767) with approximately 60% trans selectivity. google.comgoogle.com After purification by chromatography, the trans-beta-ionylideneacetonitrile is reduced using diisobutylaluminium hydride (DIBAL) to afford this compound, which requires further chromatographic purification. google.comgoogle.com
To improve the trans-selectivity, a modified process involves the preparation of a tricarbonyl iron complex of beta-ionone. This complex is then condensed with lithium acetonitrile in tetrahydrofuran at -70°C. The resulting nitrile intermediate undergoes oxidative decomplexation with cupric chloride, followed by DIBAL reduction to yield the desired trans-beta-ionylideneacetaldehyde. google.comgoogle.com
A common and efficient method for synthesizing this compound involves the condensation of beta-ionone with triethyl phosphonoacetate. google.com This reaction is typically carried out in the presence of a base such as sodium amide in an inert organic solvent like toluene (B28343). google.comgoogle.com The product of this condensation is ethyl beta-ionylideneacetate, which is obtained as a mixture of 9-cis and 9-trans isomers, with the trans isomer being predominant (1:7 ratio). google.com
The resulting ethyl beta-ionylideneacetate is then reduced using a reducing agent like lithium aluminum hydride (LAH), sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), or diisobutylaluminum hydride (DIBAL) to beta-ionylidene alcohol. google.com This alcohol is subsequently oxidized in situ with manganese dioxide at 60-70°C for 2 to 4 hours to produce this compound with a high yield (over 90%) and a low content of the 9-cis isomer (less than 5%). google.com
Table 2: Synthesis via Condensation with Triethyl Phosphonoacetate
| Step | Reactants | Reagents | Product | Isomer Ratio (cis:trans) | Yield |
|---|---|---|---|---|---|
| Condensation | Beta-ionone, Triethyl phosphonoacetate | Sodium amide, Toluene | Ethyl beta-ionylideneacetate | 1:7 | 87% |
| Reduction | Ethyl beta-ionylideneacetate | Lithium aluminum hydride | Beta-ionylidene alcohol | - | - |
Sodium amide is a strong base frequently used to facilitate condensation reactions in the synthesis of this compound. As mentioned previously, it is employed in the condensation of beta-ionone with both diethylcarboxymethylphosphonate and triethyl phosphonoacetate. google.comgoogle.com
In the reaction with triethyl phosphonoacetate, a solution of the phosphonate in toluene is added to a mixture of sodium amide and toluene under a nitrogen atmosphere. The reaction mixture is stirred at 40-45°C for several hours before cooling and adding a solution of beta-ionone. google.com This process ultimately leads to the formation of ethyl beta-ionylideneacetate. google.com
Condensation Reactions Utilizing Beta-Ionone as a Precursor
Condensation with Methyl 3-Bromomethylbut-3-enoate
A notable synthetic route involving this compound is its condensation with methyl 3-bromomethylbut-3-enoate. This reaction has been successfully employed in the synthesis of isotretinoin (B22099), a significant retinoid compound. The process involves the reaction of methyl 3-bromomethylbut-3-enoate with this compound in the presence of zinc and aqueous ammonium (B1175870) chloride in a tetrahydrofuran solvent. This reaction yields δ-hydroxy-β-methylidenecarboxylic acid esters, which are key intermediates in the formation of the target molecule mdpi.com. The initial methyl 3-bromomethylbut-3-enoate can be synthesized from readily available starting materials, making this a practical approach for the elongation of the carbon chain of this compound.
Oxidation Reactions in this compound Synthesis
Oxidation reactions are a critical step in several synthetic pathways leading to this compound. A common strategy involves the oxidation of β-ionylidene ethanol. In one such process, β-ionone is first condensed with triethyl phosphonoacetate to form ethyl β-ionylideneacetate. This ester is then reduced, for example with lithium aluminium hydride, to yield β-ionylidene ethanol acs.org. The subsequent and final step is the oxidation of this alcohol to the desired aldehyde, this compound. Manganese dioxide is a frequently used oxidizing agent for this transformation. The efficiency of this oxidation step can be influenced by reaction conditions such as temperature and duration. For instance, conducting the oxidation at a higher temperature (60-70°C) can significantly reduce the reaction time from 24 hours to 2-4 hours, making the process more suitable for industrial-scale production acs.org.
Stereoselective Synthesis of this compound and its Precursors
Control of Geometric Isomerism (cis/trans configuration)
The geometric configuration of the double bonds in the polyene chain of this compound is crucial for its subsequent use in the synthesis of vitamin A and related compounds, where specific isomers are required. However, achieving high stereoselectivity can be challenging. For example, a synthetic route involving the condensation of β-ionone with diethylcarboxymethylphosphonate, followed by reduction and oxidation, was found to be non-stereoselective acs.org. This particular process yielded a mixture of 9-cis and 9-trans isomers of this compound, necessitating further purification steps to isolate the desired trans isomer acs.org.
Another approach starting from the condensation of ethyl bromoacetate with β-ionone also results in a mixture of cis and trans isomers of the intermediate, β-ionylideneacetate, in a 7:3 ratio acs.org. The desired trans isomer is then obtained through saponification and selective crystallization, but this process is associated with a very low yield of approximately 20% acs.org. To overcome these challenges, methods have been developed to improve the trans-selectivity. One such method involves the preparation of a tricarbonyl iron complex of β-ionone, which is then condensed with lithium acetonitrile. Subsequent oxidative decomplexation and reduction with diisobutylaluminium hydride (DIBAL) affords the desired trans-β-ionylideneacetaldehyde with high selectivity acs.org.
Asymmetric Self-Condensation Reactions of Alpha, Beta-Unsaturated Aldehydes Mediated by Organocatalysts
The asymmetric self-condensation of α,β-unsaturated aldehydes is a powerful tool for the construction of chiral molecules. This type of reaction, often mediated by organocatalysts, can lead to the formation of complex structures with high enantioselectivity. The principles of these reactions are applicable to the synthesis of chiral precursors for complex molecules like this compound.
The amino acid L-proline has emerged as a versatile and efficient organocatalyst for various asymmetric transformations, including the self-condensation of α,β-unsaturated aldehydes. This type of reaction can be used to synthesize 1,2,4-trisubstituted cyclohexadienals, which are structurally complex molecules nih.gov. The catalytic cycle is generally believed to proceed through the formation of an enamine intermediate between the proline catalyst and one molecule of the aldehyde. This enamine then acts as a nucleophile, attacking a second molecule of the aldehyde, which can be activated by the acidic proton of the proline's carboxylic acid group. This dual activation model allows for high stereocontrol in the formation of new carbon-carbon bonds. The scope of this reaction has been investigated with various substrates and proline derivatives, and mechanistic studies support the proposed pathway acs.orgnih.gov. While not a direct synthesis of this compound itself, this methodology provides a framework for the enantioselective synthesis of complex chiral building blocks from α,β-unsaturated aldehydes that could be precursors to carotenoid-like structures.
Table 1: Proline-Mediated Reactions
| Catalyst | Reactant Type | Product Type | Key Feature |
|---|
Beta-lactoglobulin (BLG), the principal whey protein in cow's milk, has been shown to possess catalytic activity. It can catalyze the retro-aldol cleavage of α,β-unsaturated aldehydes nih.gov. This ability stems from its structure, which includes a hydrophobic binding site (calyx) that can accommodate non-polar molecules and an active site lysine (B10760008) residue nih.gov. While this is the reverse of a condensation reaction, the principle of substrate binding and catalysis is relevant. The catalytic promiscuity of enzymes like BLG suggests their potential as a starting point for the development of biocatalysts for specific synthetic reactions. The retro-aldolase activity is most effective on substrates with hydrophobic side-chains, a characteristic present in precursors to this compound nih.gov. The fact that BLG can interact with and catalyze reactions of α,β-unsaturated aldehydes indicates its potential, either in its native form or as a scaffold for protein engineering, to be developed into a catalyst for the stereoselective synthesis of complex aldehydes or their precursors.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 3-bromomethylbut-3-enoate |
| Isotretinoin |
| Tetrahydrofuran |
| δ-hydroxy-β-methylidenecarboxylic acid ester |
| β-ionone |
| Triethyl phosphonoacetate |
| Ethyl β-ionylideneacetate |
| Lithium aluminium hydride |
| β-ionylidene ethanol |
| Manganese dioxide |
| Diethylcarboxymethylphosphonate |
| Ethyl bromoacetate |
| β-ionylideneacetate |
| Lithium acetonitrile |
| Diisobutylaluminium hydride |
| L-proline |
| 1,2,4-trisubstituted cyclohexadienals |
Novel and Emerging Synthetic Strategies for this compound
The pursuit of more efficient, selective, and sustainable methods for the synthesis of this compound and its analogues is an active area of chemical research. Novel strategies are emerging that leverage organometallic chemistry, biocatalysis, and advanced chemical transformations to overcome the limitations of traditional synthetic routes. These approaches offer the potential for greater stereocontrol, reduced environmental impact, and access to a wider range of structurally diverse analogues.
Utilizing Tricarbonyliron Complexes in Stereoselective Routes
A significant advancement in the stereoselective synthesis of vitamin A and its derivatives involves the use of tricarbonyliron complexes of polyene aldehydes, including this compound. This methodology provides a powerful tool for controlling the geometry of newly formed double bonds, a critical aspect in the synthesis of biologically active retinoids.
In a notable application, a stereoselective synthesis of 11Z-retinal was achieved starting from a this compound-tricarbonyliron complex. The tricarbonyliron group serves as a bulky protecting group, directing the stereochemical outcome of subsequent reactions. The key steps of this synthetic route are outlined below:
| Step | Reaction | Reagents | Key Outcome |
| 1 | Complexation | Triiron dodecacarbonyl | Formation of this compound-tricarbonyliron complex |
| 2 | Peterson Olefination | Ethyl trimethylsilylacetate | Predominantly Z-ester formation |
| 3 | Transformation | - | Conversion of the Z-ester to a methyl ketone |
| 4 | Emmons-Horner Reaction | C2-cyanophosphonate | Formation of ethyl 11Z, 13E-retinonitrile-tricarbonyliron complex as a single product |
| 5 | Decomplexation | Cupric Chloride (CuCl₂) | Removal of the tricarbonyliron group |
| 6 | Reduction | Diisobutylaluminium hydride (DIBAL) | Formation of 11Z-retinal in excellent yield |
This strategy highlights the utility of tricarbonyliron complexes in directing the formation of the Z-isomer during the Peterson olefination, a step that is often challenging to control. The rigidity and steric hindrance imposed by the Fe(CO)₃ group on the polyene chain allows for high stereoselectivity, which is crucial for the synthesis of specific retinal isomers. researchgate.net
Enzymatic and Biocatalytic Approaches to this compound (Theoretical and Experimental)
The biosynthesis of this compound and related apocarotenoids in nature is accomplished through the highly specific oxidative cleavage of carotenoids by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.govmdpi.comacs.orgnih.gov These non-heme iron enzymes utilize molecular oxygen to cleave the polyene chain of carotenoids at specific double bonds, generating a variety of aldehydes and ketones that contribute to the flavor, aroma, and biological activity of many plants and microorganisms. mdpi.comnih.gov
Theoretical Framework for Enzymatic Synthesis:
The enzymatic synthesis of this compound can be envisioned through the selective cleavage of the C11-C12 double bond of a suitable C40 carotenoid precursor, such as β-carotene. This would theoretically yield this compound and another aldehyde fragment. The key to this approach lies in the identification or engineering of a CCD with the desired regioselectivity.
Experimental Insights from Related Systems:
While the direct enzymatic production of this compound is not yet a well-established industrial process, significant research into the function and application of CCDs provides a strong foundation for its feasibility.
Carotenoid Cleavage Dioxygenases (CCDs): A diverse family of enzymes, CCDs are responsible for the production of various apocarotenoids. For instance, CCD1 is known to cleave β-carotene at the 9,10 and 9',10' positions to produce β-ionone. nih.gov By understanding the structure-function relationships of these enzymes, it may be possible to engineer a CCD variant that preferentially cleaves at the C11-C12 position to yield this compound.
Engineered Microorganisms: Researchers have successfully engineered microorganisms like Yarrowia lipolytica to produce β-ionone from waste hydrolysates by introducing genes for carotenoid biosynthesis and a suitable CCD. frontiersin.org A similar approach could theoretically be adapted for this compound production by incorporating a CCD with the appropriate cleavage specificity.
One-Pot Synthesis Systems: In vitro one-pot synthesis systems combining CCDs with other enzymes have been developed for the production of related compounds like dihydro-β-ionone from carotenoids. researchgate.net This demonstrates the potential for multi-enzyme cascade reactions to produce target molecules that may not be directly accessible through a single enzymatic step.
The development of biocatalytic routes to this compound is a promising area of research, offering the potential for sustainable and highly selective production under mild reaction conditions. Future work will likely focus on the discovery of novel CCDs with the desired cleavage patterns and the application of protein engineering to tailor existing enzymes for this specific transformation.
Advanced Chemical Transformations for this compound Analogues
The synthesis of analogues of this compound is crucial for exploring structure-activity relationships and developing new molecules with tailored properties. Modern synthetic methodologies offer powerful tools for the functionalization of polyene systems, enabling the creation of a diverse range of analogues that would be difficult to access through classical methods.
Key Advanced Methodologies:
C-H Functionalization: Direct C-H functionalization has emerged as a highly efficient strategy for the modification of complex organic molecules. nih.govyale.edu In the context of this compound analogues, this approach could be used to introduce new functional groups at various positions along the polyene chain or on the ionone (B8125255) ring without the need for pre-functionalized starting materials. For example, late-stage enzymatic C-H functionalization, often employing promiscuous enzymes like cytochrome P450s, could be a powerful tool for generating a library of analogues. nih.gov
Modern Olefination and Cross-Coupling Reactions: The stereoselective construction of the polyene backbone is a central challenge in the synthesis of this compound and its analogues. Modern methods such as the Julia-Kocienski olefination and various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) provide reliable and highly stereoselective ways to form the requisite carbon-carbon double bonds. mdpi.com These methods allow for the modular assembly of complex polyene structures from simpler building blocks, facilitating the synthesis of a wide array of analogues with different substitution patterns.
Photocatalysis: Visible-light photocatalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions. nih.gov For the synthesis of this compound analogues, photocatalytic methods could be employed for various C-H functionalization reactions, as well as for the construction of the carbon skeleton through novel bond-forming strategies.
Hypothetical Applications for Analogue Synthesis:
| Methodology | Potential Application to this compound Analogues |
| C-H Arylation | Introduction of aryl groups onto the ionone ring or the polyene chain to modulate biological activity. |
| Iterative Cross-Coupling | Systematic extension of the polyene chain with precise control over double bond geometry. nih.gov |
| Photocatalytic Acylation | Direct introduction of acyl groups using the aldehyde functionality as a handle. nih.gov |
These advanced chemical transformations provide a versatile toolkit for the synthesis of novel this compound analogues, opening up new avenues for research in medicinal chemistry, materials science, and fragrance development.
Beta Ionylideneacetaldehyde in Metabolic Pathways Research
Position of Beta-Ionylideneacetaldehyde within Carotenoid Cleavage Pathways
Carotenoids, pigments found in plants and microorganisms, can be broken down through two primary enzymatic pathways in mammals: central cleavage and eccentric cleavage. nih.gov this compound emerges from the latter of these pathways.
The breakdown of β-carotene can occur either symmetrically, a process catalyzed by β,β-carotene-15,15′-oxygenase (BCO1) to produce retinal, or asymmetrically through eccentric cleavage at different points along the polyene chain. nih.gov This eccentric cleavage is catalyzed by enzymes like β,β-carotene-9′,10′-oxygenase (BCO2) and can also happen non-enzymatically. nih.govmdpi.com This process results in a variety of β-apocarotenals and β-apocarotenones. nih.gov
Specifically, the cleavage of β-carotene at the 9',10' double bond by BCO2 yields β-apo-10'-carotenal and β-ionone. mdpi.com Other eccentric cleavage products that have been identified include β-apo-8'-, 10'-, and 12'-carotenals. nih.gov While the central cleavage pathway leading to vitamin A is well-established, the eccentric cleavage pathway and the biological roles of its products, including β-ionylideneacetaldehyde, are areas of ongoing investigation. psu.edunih.gov
Beta-ionone (B89335), a C13 ketone, is a significant product of the eccentric cleavage of β-carotene. frontiersin.org The enzyme β,β-carotene-9′,10′-oxygenase (BCO2) is responsible for cleaving β-carotene to produce β-apo-10′-carotenal and β-ionone. mdpi.com this compound can be synthesized from β-ionone through chemical reactions like the Wadsworth-Emmons reaction. psu.edu In some metabolic contexts, β-ionone can be seen as a precursor or a related compound to β-ionylideneacetaldehyde, both being C13 structures derived from carotenoid breakdown. nih.govnih.gov
Role of this compound as an Intermediate in Retinoid Metabolism
This compound holds a crucial position as a key intermediate in the synthesis of vitamin A and its derivatives. google.comgoogle.comwipo.int
This aldehyde is a fundamental building block for the industrial synthesis of vitamin A (retinol). google.com The process typically involves the conversion of β-ionone to β-ionylideneacetaldehyde, which is then further elaborated to form the complete vitamin A molecule. google.com Furthermore, β-ionylideneacetaldehyde is a key intermediate in the production of important vitamin A derivatives like tretinoin (B1684217) (all-trans-retinoic acid) and isotretinoin (B22099) (13-cis-retinoic acid). researchgate.net These retinoids are widely used in dermatology. nih.gov
The conversion of β-carotene to vitamin A involves a series of enzymatic steps. In the established central cleavage pathway, β-carotene is converted to retinal by the enzyme β-carotene 15, 15′-dioxygenase 1 (BCO1). mdpi.com Retinal can then be reversibly reduced to retinol (B82714) (vitamin A) by retinol dehydrogenases or irreversibly oxidized to retinoic acid by retinal dehydrogenases. nih.gov
While β-ionylideneacetaldehyde is primarily associated with the synthetic production of vitamin A, its formation through the eccentric cleavage of carotenoids in vivo suggests a potential, though less characterized, role in the natural metabolic pathways leading to retinoids. nih.govpsu.edu The enzymatic machinery that would convert eccentrically cleaved products like β-ionylideneacetaldehyde into biologically active retinoids in the body is an area of active research.
Investigation of Metabolic Flux and Regulation in this compound Pathways
The regulation of metabolic pathways is complex, involving feedback mechanisms and the availability of substrates for post-translational modifications, which can in turn influence cell signaling. nih.gov For instance, the levels of retinoic acid, a downstream product of vitamin A metabolism, are tightly controlled through a balance of biosynthesis and catabolism, primarily by cytochrome P450 enzymes. nih.gov
Research into the metabolic flux of carotenoid cleavage pathways aims to quantify the distribution between central and eccentric cleavage and to understand the factors that influence this partitioning. researchgate.net The regulation of these pathways can be affected by factors such as the levels of the parent carotenoid and the activity of cleavage enzymes like BCO1 and BCO2. mdpi.com The study of metabolic flux helps to elucidate the physiological significance of the eccentric cleavage pathway and its products, including β-ionylideneacetaldehyde, and how their formation and subsequent metabolism are integrated into the broader network of retinoid homeostasis.
Biological and Physiological Roles of Beta Ionylideneacetaldehyde
Role as an Intermediate in Biosynthesis of Biologically Active Compounds
Beta-Ionylideneacetaldehyde is a key intermediate in the biosynthesis of several biologically important molecules. One of the notable pathways is the synthesis of abscisic acid (ABA) in some organisms. In the fungus Botrytis cinerea, a direct biosynthetic pathway to abscisic acid involves the cyclization of farnesyl diphosphate to form 2Z,4E-alpha-ionylideneethane, which is then oxidized to produce ABA. nih.gov This pathway, which proceeds via an ionylidene intermediate, is distinct from the carotenoid cleavage pathway found in plants. nih.gov
Furthermore, this compound is an apocarotenoid, which are compounds derived from the oxidative cleavage of carotenoids. nih.govresearchgate.netmdpi.com The enzyme β-carotene-9',10'-dioxygenase (BCDO2) is responsible for the asymmetric cleavage of β-carotene, which can yield β-apo-10'-carotenal and beta-ionone (B89335). researchgate.net Apocarotenoids, in general, are involved in various biological processes in plants, including acting as signaling molecules and contributing to flavor and aroma. frontiersin.org
Investigations into Biological Activities and Mechanisms of Action
Research into the biological activities of this compound and its derivatives has uncovered potential applications in several areas of health and cellular processes.
While direct studies on this compound are limited, extensive research has been conducted on its closely related derivative, beta-ionone. Beta-ionone has demonstrated anti-proliferative, anti-metastatic, and apoptosis-inducing properties in various cancer cell lines. nih.govresearchgate.net Synthetic derivatives of beta-ionone are being explored as potential anticancer agents that could be used in combination with conventional therapies to overcome tumor resistance. nih.gov
Studies have shown that beta-ionone can inhibit the proliferation of human gastric adenocarcinoma cells, prostate cancer cells, and leukemia cells. brieflands.complos.org The mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov For instance, in prostate cancer cells, beta-ionone was found to induce apoptosis and arrest the cell cycle at the G1 phase. nih.gov
| Cancer Cell Line | Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Human Prostate Carcinoma (DU145, LNCaP, PC-3) | Inhibition of proliferation, induction of apoptosis | Cell cycle arrest at G1 phase, downregulation of Cdk4 and cyclin D1 | nih.gov |
| Human Leukemia (K562) | Inhibition of proliferation, induction of apoptosis | Dose-dependent increase in apoptosis | brieflands.com |
| Human Gastric Adenocarcinoma (SGC-7901) | Inhibition of growth, induction of apoptosis | Induction of activated caspase-3 fragmentation, decreased expression of Erk1/2 protein | researchgate.net |
| Human Breast Cancer | Inhibition of proliferation | Inhibition of COX-2 activity | plos.org |
The relationship between this compound and retinoids suggests potential, though indirect, relevance in dermatology. Retinoids, which are derivatives of vitamin A, are widely used in the treatment of various skin conditions, including acne. mdedge.com this compound is structurally related to retinal (a form of vitamin A). However, direct applications of this compound in dermatology have not been established.
The potential impact of this compound on cellular differentiation is primarily inferred from its connection to retinoic acid signaling. Retinoic acid is a key regulator of cellular differentiation and development. As a precursor or a structurally similar molecule to components of the retinoid pathway, this compound's role in these processes is an area of scientific interest, though direct evidence of its specific effects on cellular differentiation is not yet well-documented.
A study investigating the ability of various apocarotenoids to activate retinoic acid receptors (RARs) found that this compound did not show significant transactivation activity for RARα or RARβ when compared to all-trans retinoic acid. nih.gov This suggests that the biological effects of this compound are likely mediated through mechanisms other than the direct activation of these specific retinoic acid receptors. nih.gov
Retinoid signaling is complex, involving two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.gov These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences to regulate gene expression. mdedge.com While all-trans-retinoic acid binds to RARs, 9-cis-retinoic acid can bind to both RARs and RXRs. nih.gov The finding that this compound does not significantly activate RARα and RARβ indicates a divergence in its signaling pathway from that of classical retinoids. nih.gov
The effects of this compound on cell proliferation and apoptosis are primarily studied through its close analog, beta-ionone. Beta-ionone has been shown to significantly inhibit the proliferation of various cancer cells and induce apoptosis. nih.govbrieflands.comnih.gov
In human prostate cancer cells, beta-ionone's anti-proliferative effect is associated with the suppression of HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway. nih.gov This leads to cell cycle arrest and apoptosis. nih.gov Similarly, in human leukemia cells, beta-ionone demonstrated a dose-dependent inhibition of proliferation and an increase in the apoptotic rate. brieflands.com In gastric adenocarcinoma cells, beta-ionone was found to enhance the inhibitory effects of the chemotherapy drug 5-fluorouracil, suggesting a potential synergistic role in cancer therapy. plos.org
| Cell Type | Observed Effect | Reference |
|---|---|---|
| Human Prostate Tumor Cells | Induces cell cycle arrest and apoptosis | nih.gov |
| Human Leukemia Cell Line K562 | Anti-proliferative and apoptotic effects | brieflands.com |
| Human Gastric Carcinoma SGC-7901 Cells | Inhibits growth and induces apoptosis | researchgate.net |
| Gastric Adenocarcinoma Cells | Enhances the inhibitory effects of 5-fluorouracil on proliferation | plos.org |
Analytical Methodologies for Beta Ionylideneacetaldehyde Research
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for the structural characterization of beta-ionylideneacetaldehyde. By interacting with electromagnetic radiation, molecules provide a unique fingerprint related to their atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including the differentiation of geometric isomers. ruc.dk For this compound, which can exist as various isomers (e.g., (2E,4E)- and (2Z,4E)-), NMR is essential for unambiguous configurational assignment.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shift (δ) of the aldehydic proton is highly characteristic and appears far downfield (typically 9-10 ppm) due to the deshielding effect of the carbonyl group. libretexts.org The protons on the polyene chain exhibit distinct chemical shifts and coupling constants (J-values) that are dependent on their geometric arrangement. For instance, the coupling constant between two vicinal protons on a double bond is significantly larger for a trans configuration (~11-18 Hz) than for a cis configuration (~6-12 Hz), allowing for definitive isomer identification.
Table 1: Representative ¹³C NMR Chemical Shift Data for (2E,4E)-beta-Ionylideneacetaldehyde (Data sourced from publicly available spectral databases) nih.gov
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~193.5 |
| Polyene Chain Carbons | 128.0 - 155.0 |
| Cyclohexene (B86901) Ring Carbons | 19.0 - 138.0 |
| Methyl Groups | 21.0 - 29.0 |
Note: This interactive table provides representative chemical shift ranges. Exact values depend on the solvent and specific isomer.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com These methods are highly effective for identifying specific functional groups present in a molecule's structure.
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. chemrxiv.org In this compound, the most prominent IR absorption band is the strong C=O stretching vibration of the aldehyde group, typically found in the region of 1650-1700 cm⁻¹ for conjugated aldehydes. libretexts.org Other characteristic bands include C=C stretching vibrations from the polyene chain and the cyclohexene ring (around 1550-1650 cm⁻¹) and C-H stretching and bending vibrations.
Raman spectroscopy is a light-scattering technique. A molecular vibration is Raman active if it causes a change in the polarizability of the molecule. chemrxiv.org Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching modes of the polyene backbone in this compound give rise to strong signals in the Raman spectrum. nih.gov This makes Raman spectroscopy an excellent complementary tool to IR for analyzing the conjugated system.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Predominant Technique |
| Aldehyde C=O Stretch | 1650 - 1700 | IR (strong) |
| Polyene C=C Stretch | 1550 - 1650 | Raman (strong), IR (variable) |
| C-H Stretch (sp²) | 3000 - 3100 | IR, Raman |
| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |
| C-H Bend (Aldehyde) | ~2720, ~2820 | IR (medium) |
Note: This interactive table shows typical frequency ranges for the key functional groups.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns. libretexts.org
In a typical electron ionization (EI) mass spectrum, this compound (molecular weight: 218.33 g/mol ) will produce a molecular ion peak (M⁺˙) at m/z 218. This radical cation is unstable and undergoes fragmentation in predictable ways. Common fragmentation pathways for aldehydes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group), leading to the loss of a hydrogen atom (M-1) or the formyl radical (M-29). libretexts.orgmiamioh.edu Cleavage can also occur along the polyene chain, leading to a series of fragment ions that provide insight into the structure of the carbon backbone. The stable β-ionone ring often leads to characteristic fragments, such as a prominent ion at m/z 177 resulting from cleavage of the bond between C10 and C11. aaup.edu
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 218 | [C₁₅H₂₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 203 | [C₁₄H₁₉O]⁺ | Loss of methyl radical (M-15) |
| 189 | [C₁₄H₂₁]⁺ | Loss of formyl radical (M-29) |
| 177 | [C₁₂H₁₇O]⁺ | Cleavage of C10-C11 bond |
| 43 | [C₂H₃O]⁺ | Acylium ion from aldehyde group |
Note: This interactive table lists potential fragments based on common fragmentation rules for aldehydes and related structures.
Chromatographic Separation and Purification Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from complex matrices, such as natural extracts or reaction mixtures, and for separating its various isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. thermofisher.com For a molecule like this compound, which possesses a strong chromophore (the conjugated polyene system), HPLC coupled with a UV-Vis detector is highly effective.
The separation of this compound isomers can be achieved using either normal-phase or reversed-phase HPLC. nacalai.com
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures). This mode is often effective for separating geometric isomers.
Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., acetonitrile (B52724)/water mixtures). This is the most common mode of HPLC and can also be optimized to separate isomers.
The choice of column and mobile phase is critical for achieving baseline resolution between the different isomers. unife.it Quantification is typically performed by creating a calibration curve from standards of known concentration. nih.gov
Table 4: Example HPLC Method Parameters for Apocarotenoid Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | ~360-400 nm (λmax of conjugated system) |
| Injection Volume | 10-20 µL |
Note: This interactive table outlines a typical starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. core.ac.uk It is an ideal tool for identifying and quantifying volatile and semi-volatile compounds like this compound, particularly in complex mixtures such as essential oils or food extracts. researchgate.net
In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Nonpolar or mid-polar columns (e.g., those with a 5% phenyl polysiloxane phase) are commonly used for apocarotenoid analysis. As components elute from the column, they enter the mass spectrometer, which serves as a highly specific and sensitive detector. The MS provides a mass spectrum for each eluting peak, allowing for positive identification by comparing the fragmentation pattern to spectral libraries (e.g., NIST, WILEY). unar.ac.idsemanticscholar.org Quantification can be achieved through the use of internal or external standards.
Table 5: Typical GC-MS Parameters for Volatile Compound Analysis
| Parameter | Condition |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at ~1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50-100°C, ramp to 280-300°C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-450 m/z |
Note: This interactive table provides a general set of conditions for GC-MS analysis.
Column Chromatography (e.g., Low-pressure, Reversed-phase)
Column chromatography is a cornerstone technique for the purification and isolation of this compound from complex mixtures, such as reaction products or natural extracts. longdom.org This methodology relies on the differential partitioning of the analyte between a stationary phase packed within a column and a mobile phase that percolates through it. longdom.org The separation is based on the varying affinities of different compounds for the stationary and mobile phases, leading to their differential migration rates and subsequent separation into distinct fractions. longdom.org Both low-pressure and reversed-phase column chromatography are employed in the study of this compound and related carotenoid compounds. nih.gov
Low-Pressure Column Chromatography
Low-pressure column chromatography, often referred to as gravity chromatography, is a fundamental and widely used method for the preparative scale purification of this compound. This technique typically utilizes a glass column packed with a solid adsorbent, the stationary phase, through which the solvent, or mobile phase, flows by gravity.
Common stationary phases for the separation of carotenoid-related compounds like this compound include silica (B1680970) gel and alumina. longdom.orgnih.gov The choice of stationary phase depends on the polarity of the target compound and the impurities to be removed. The separation mechanism is primarily based on adsorption, where more polar compounds interact more strongly with the polar stationary phase (like silica gel) and thus elute more slowly than less polar compounds. walisongo.ac.id
The process involves loading the sample mixture onto the top of the column and then passing a mobile phase, or eluent, through the column. youtube.com By gradually increasing the polarity of the mobile phase—a technique known as gradient elution—compounds can be selectively eluted from the column based on their polarity. For instance, a non-polar solvent like petroleum ether might be used initially to elute highly non-polar impurities, followed by solvents of increasing polarity to elute the compound of interest. walisongo.ac.id Fractions are collected sequentially and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure this compound. youtube.comiieng.org
Reversed-Phase Column Chromatography
Reversed-phase chromatography (RPC) is a powerful analytical and preparative technique that utilizes a non-polar stationary phase and a polar mobile phase. chemass.si This is the opposite of normal-phase chromatography. For the analysis of this compound, C18-bonded silica is one of the most common stationary phases, where long C18 alkyl chains are chemically bonded to silica particles. nih.govsilicycle.com
In RPC, separation is driven by hydrophobic interactions. chemass.si this compound, being a relatively non-polar molecule, will be retained on the non-polar stationary phase. The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as methanol (B129727) or acetonitrile. nih.gov The retention of the compound is modulated by adjusting the composition of the mobile phase. Increasing the proportion of the organic solvent in the mobile phase decreases its polarity, which in turn reduces the hydrophobic interaction between the analyte and the stationary phase, causing it to elute from the column. sjsu.edu
High-Performance Liquid Chromatography (HPLC) is a sophisticated form of column chromatography that utilizes high pressure to force the mobile phase through a column packed with very small particles, leading to high resolution and efficiency. longdom.orgsjsu.edu Reversed-phase HPLC is frequently used for the quantitative analysis of this compound and related compounds. nih.gov
The following table summarizes typical conditions used in the reversed-phase HPLC analysis of carotenoids, which are applicable to this compound research.
| Parameter | Value |
| Column | SiliaChrom Plus C18 |
| Dimensions | 4.6 x 250 mm |
| Particle Size | 5 µm |
| Mobile Phase | Methanol / Water |
| Detection | UV-Vis Spectrophotometry |
| This table presents a representative set of conditions for the reversed-phase HPLC separation of carotenoid-related compounds. silicycle.com |
Molecular and Cellular Biology Research Involving Beta Ionylideneacetaldehyde
Genetic and Enzymatic Studies of Biosynthetic Pathways
The primary biosynthetic pathway for beta-ionylideneacetaldehyde and related apocarotenoids in both plants and animals is the enzymatic cleavage of carotenoid precursors. This process is catalyzed by a superfamily of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).
The key enzyme responsible for the generation of C13 and C14 apocarotenoids from β-carotene is β-carotene 9',10'-oxygenase 2 (BCO2) , also referred to as CMOII. researchgate.netnih.gov This enzyme facilitates an asymmetric cleavage at the 9',10' double bond of the β-carotene molecule. nih.govnih.gov This reaction is distinct from the central cleavage at the 15,15' bond performed by the BCO1 enzyme, which leads to the formation of retinal (vitamin A). researchgate.netnih.gov
The oxidative cleavage by BCO2 yields two main products:
β-ionone , a C13 cyclic ketone. nih.govmdpi.com
β-apo-10'-carotenal , a C27 aldehyde. nih.gov
Subsequent metabolic processing of β-apo-10'-carotenal can lead to the formation of this compound. Research indicates that BCO2 can process long-chain β-apocarotenoids, cleaving them at the C9,C10 position to release β-ionone and a corresponding diapocarotenoid product. nih.gov This suggests a role for BCO2 in the broader metabolism and degradation of carotenoid-derived molecules. nih.gov
The genetic basis for this pathway lies in the genes encoding these cleavage enzymes. In plants, different CCDs (e.g., CCD1, CCD4, CCD7, CCD8) exhibit varied substrate specificities and are involved in producing a range of apocarotenoids that function as hormones, pigments, and aroma compounds. mdpi.com In mammals, the BCO2 gene encodes the enzyme primarily responsible for this eccentric cleavage pathway. researchgate.net
Table 1: Key Enzymes in the Biosynthesis of this compound and Related Apocarotenoids
| Enzyme | Gene (Mammalian) | Substrate | Cleavage Site | Primary Products |
|---|---|---|---|---|
| β-carotene 9',10'-oxygenase 2 | BCO2 | β-carotene | 9',10' double bond | β-ionone, β-apo-10'-carotenal |
| β-carotene 15,15'-oxygenase 1 | BCO1 | β-carotene | 15,15' double bond | Retinal (Vitamin A) |
Gene Expression and Regulation in Response to this compound or its Precursors/Derivatives
While direct studies on global gene expression changes induced specifically by this compound are limited, research on related aldehydes and apocarotenoids provides insight into potential regulatory roles. Aldehydes are reactive molecules known to influence cellular processes by modifying proteins and nucleic acids, which can in turn alter gene expression. nih.gov
Studies on acetaldehyde (B116499), for example, have shown that it can induce changes in mRNA methylation and the expression levels of key metabolic enzyme genes, such as aldehyde dehydrogenase 2 (ALDH2). nih.gov This suggests a feedback mechanism where an aldehyde can influence the expression of genes involved in its own metabolism and detoxification.
Furthermore, research on the related apocarotenoid β-ionone has demonstrated that it can modulate the expression of specific genes in cancer cells. In human colon cancer HCT116 cells, β-ionone treatment was found to upregulate the expression of Retinoid X Receptor-α (RXRA), a nuclear receptor involved in cell differentiation and apoptosis. researchgate.net Such findings suggest that apocarotenoids like this compound could act as signaling molecules that regulate transcription factors and their target genes, thereby influencing cell fate.
Cellular Signaling Pathways Modulated by this compound or its Metabolites
The biological activities of apocarotenoids are often mediated through their interaction with and modulation of cellular signaling pathways. Although direct evidence for this compound is scarce, studies of similar aldehydes and the co-product β-ionone have identified effects on key pathways involved in cell proliferation, apoptosis, and stress responses, particularly in cancer models.
Apoptosis and Cell Cycle Pathways: In human colon cancer cells (HCT116), the related compound β-ionone has been shown to induce apoptosis and cause cell cycle arrest at the G1 phase. researchgate.net Other aldehydes have been demonstrated to induce apoptosis through mitochondria-dependent pathways, characterized by an increased Bax/Bcl-2 ratio and the activation of caspase-3. researchgate.net
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are central to cellular responses to external stimuli. In HCT116 cells, certain natural compounds have been shown to induce apoptosis through the activation of JNK and p38 MAPK pathways. nih.gov It is plausible that reactive aldehydes like this compound could trigger stress-activated MAPK signaling.
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Some natural aldehydes have been found to exert anti-cancer effects by inhibiting the Akt signaling pathway, leading to the suppression of cancer stem cell properties. mdpi.com
The modulation of these pathways suggests that apocarotenoids may function as bioactive signaling molecules, influencing fundamental cellular decisions such as survival, growth, and death.
Investigations in Model Organisms and Cell Culture Systems
Model organisms and cell culture systems are essential for elucidating the biological functions of specific compounds like this compound.
Cancer Cell Lines: Human cancer cell lines are widely used to investigate the anti-proliferative and pro-apoptotic effects of natural compounds. The human colon cancer cell line HCT116 has been used to study the effects of the related apocarotenoid, β-ionone. In these cells, β-ionone was found to inhibit cell proliferation and induce apoptosis in a dose-dependent manner. researchgate.net Such studies provide a framework for investigating the potential anti-cancer activities of this compound and other apocarotenoids. researchgate.netmdpi.com
Saccharomyces cerevisiae (Yeast): Yeast is a powerful model organism for studying fundamental eukaryotic cell biology, including metabolic pathways and stress responses. S. cerevisiae is used to study aldehyde metabolism, including the production and degradation of acetaldehyde during fermentation. researchgate.netoeno-one.eu Global gene expression analyses in yeast have revealed that exposure to acetaldehyde induces a significant transcriptional response, affecting genes involved in stress response, sulfur metabolism, and polyamine transport. nih.gov This model system could be adapted to screen for cellular targets of this compound and to understand its metabolism and potential toxicity mechanisms.
Table 2: Summary of Research Findings in Model Systems for Related Apocarotenoids
| Model System | Compound Studied | Key Findings | Reference |
|---|---|---|---|
| HCT116 Human Colon Cancer Cells | β-ionone | Inhibited cell proliferation; Induced apoptosis; Upregulated RXRA gene expression. | researchgate.net |
| Saccharomyces cerevisiae | Acetaldehyde | Induces widespread changes in gene expression, affecting stress response and metabolic pathways. | nih.gov |
Microbial and Plant Biotechnology Research on Beta Ionylideneacetaldehyde
Plant Signaling and Communication Research Related to Volatile Compounds
Volatile organic compounds (VOCs) are crucial for plant communication with their environment, mediating interactions with pollinators, herbivores, microbes, and other plants. nih.gov Apocarotenoids, formed from the oxidative cleavage of carotenoids, represent a significant class of these signaling molecules. kaust.edu.safrontiersin.org Research in this field investigates how volatile apocarotenoids like beta-ionone (B89335), beta-cyclocitral (B22417), and potentially beta-ionylideneacetaldehyde, are involved in these complex communication networks.
Apocarotenoids are known to function as signaling molecules in various plant processes, including growth, development, and stress responses. kaust.edu.sa For instance, beta-cyclocitral has been identified as a retrograde signaling molecule that regulates gene expression in response to high-light stress. frontiersin.org Strigolactones and abscisic acid (ABA), both well-characterized phytohormones, are also apocarotenoids, underscoring the importance of this class of compounds in plant biology. kaust.edu.sanih.gov
The emission of volatile apocarotenoids can be triggered by both developmental cues and environmental stresses, such as herbivory. These compounds can act as airborne signals, a phenomenon known as plant-plant communication. nih.gov For example, when a plant is attacked by herbivores, it may release a blend of VOCs that can be perceived by neighboring plants, priming their defenses against a potential future attack. Volatile apocarotenoids are often components of these herbivore-induced plant volatile (HIPV) blends. frontiersin.org Furthermore, these volatiles play a role in tritrophic interactions by attracting natural enemies of the herbivores, such as parasitic wasps. nih.gov While specific research focusing solely on this compound in plant signaling is limited, the established roles of structurally similar apocarotenoids strongly suggest its potential involvement in these communication pathways. nih.gov
| Volatile Apocarotenoid | Plant Process | Mode of Action | Reference |
| Beta-cyclocitral | Abiotic Stress Response (High Light) | Retrograde signaling molecule, regulates stress-responsive genes | frontiersin.org |
| Strigolactones | Plant Development, Symbiosis | Phytohormones regulating branching; rhizospheric signaling for mycorrhizal fungi | kaust.edu.sa |
| Abscisic Acid (ABA) | Stress Response, Seed Dormancy | Phytohormone regulating stomatal closure and developmental processes | nih.gov |
| Beta-ionone | Defense, Interspecific Communication | Component of floral scents and fruit aromas; involved in plant-herbivore interactions | kaust.edu.safrontiersin.org |
Engineering of Biosynthetic Pathways in Microorganisms or Plants for this compound
The engineering of biosynthetic pathways in microorganisms is a key strategy for the sustainable production of this compound and other high-value apocarotenoids. researchgate.netnih.gov This metabolic engineering approach involves the rational design and modification of cellular metabolism to channel carbon flux towards the desired product. nih.govescholarship.org The yeast Yarrowia lipolytica has been a primary target for this engineering due to its natural ability to produce large amounts of lipids and other acetyl-CoA-derived molecules. researchgate.netnih.govsemanticscholar.org
Upstream Module Enhancement : Increasing the supply of the universal terpenoid precursor, geranylgeranyl pyrophosphate (GGPP). This is often achieved by overexpressing key enzymes in the native mevalonate (B85504) (MVA) pathway, such as tHMG1 (a truncated version of HMG-CoA reductase), and enhancing the cytosolic pool of acetyl-CoA. nih.gov
Midstream Module Construction : Introducing the carotenoid biosynthesis pathway. This involves expressing heterologous carotenogenic (crt) genes to convert GGPP into beta-carotene (B85742). nih.govrsc.org
Downstream Module Integration : Expressing a specific carotenoid cleavage dioxygenase (CCD) that can cleave the beta-carotene precursor at the C15-C15’ double bond to yield retinal (a C20 apocarotenoid) and at another specific bond to eventually yield this compound (C15). While enzymes specific for this compound are still being explored, vertebrate BCO1 enzymes are known to cleave at the C15-C15' position. pnas.orgnih.gov
Q & A
Q. What documentation practices are critical for transparent reporting of this compound research?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChemRxiv. Provide detailed experimental protocols, including instrument settings and software versions. Disclose conflicts of interest and funding sources. For non-experimental studies, cite primary data sources and justify their reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
